molecular formula C15H16FNO5 B1667218 BMS-538158 CAS No. 543730-36-5

BMS-538158

Cat. No.: B1667218
CAS No.: 543730-36-5
M. Wt: 309.29 g/mol
InChI Key: JLUPGSPHOGFEOB-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Investigational Compounds in Biomedical Science

Investigational compounds are the bedrock of drug discovery, serving as the starting points for exploring new pharmacological interventions. They allow researchers to probe biological pathways and targets, potentially leading to breakthroughs in treating various diseases. The identification and study of such compounds are fundamental to expanding the repertoire of available medicines and improving patient outcomes. Pharmaceutical companies heavily invest in the research and development of new chemical entities like BMS-538158, with the hope of discovering transformative treatments. ontosight.ai

Historical Context of BMS-538158 Discovery and Initial Characterization in Research

BMS-538158 is a chemical compound identified by the UNII-12FDL11K9B. ontosight.ai Its chemical name is acetamide (B32628), 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-, existing in a (2Z)- configuration. ontosight.ai The "BMS" prefix suggests its origin from Bristol Myers Squibb, a multinational pharmaceutical company with a significant history in drug discovery and development across various therapeutic areas including cancer, HIV/AIDS, and cardiovascular disease. wikipedia.org While specific details regarding the precise historical timeline of BMS-538158's discovery and initial characterization are not extensively detailed in the public domain search results, its identification and structural elucidation are foundational steps in its journey as an investigational compound. The chemical structure, featuring an acetamide backbone, a 2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene moiety, a 4-fluorophenylmethyl group, and a methoxy (B1213986) group, is critical for understanding its potential interactions with biological targets. ontosight.ai The presence of a fluorine atom can influence its pharmacokinetic and pharmacodynamic properties. ontosight.ai

BMS-538158 has been mentioned in the context of various patent applications, often listed among other investigational or known compounds, particularly in relation to antiviral therapies, including HIV. google.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com.nagoogle.comgoogleapis.comoapi.intgoogle.comgoogleapis.comgoogleapis.comjustia.com This suggests that at some point in its research history, BMS-538158 was being explored for potential antiviral activity or as a component in combination therapies.

Key Chemical Identifiers for BMS-538158:

Identifier TypeValueSource
UNII12FDL11K9B ontosight.ainih.govwikidata.org
PubChem CID11623734 nih.govwikidata.org
CAS Registry Number543730-36-5 wikidata.org
Chemical FormulaC₁₅H₁₆FNO₅ wikidata.org
Molecular Weight309.101 ± 0 Da wikidata.org
InChIInChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8- wikidata.org
InChIKeyJLUPGSPHOGFEOB-WQLSENKSSA-N wikidata.org

Overview of BMS-538158's Role in Preclinical Drug Development Paradigms

The general paradigm for preclinical development of compounds like BMS-538158 involves:

In vitro studies: Assessing biological activity and mechanism of action in cell-based assays.

In vivo studies: Evaluating efficacy and pharmacokinetic properties in animal models. google.com

Absorption, Distribution, Metabolism, and Excretion (ADME) studies: Understanding how the body handles the compound.

Preliminary toxicology studies: Identifying potential organ toxicity and adverse effects.

The presence of BMS-538158 in patent filings related to combination therapies or specific therapeutic areas indicates it demonstrated properties warranting further investigation in a preclinical setting. google.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com.nagoogle.comgoogleapis.comoapi.intgoogle.comgoogleapis.comgoogleapis.comjustia.com The specific research findings and the extent of its preclinical development are not detailed in the provided information, but its inclusion in such documents confirms its status as a compound that has been part of preclinical research pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

543730-36-5

Molecular Formula

C15H16FNO5

Molecular Weight

309.29 g/mol

IUPAC Name

(2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide

InChI

InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8-

InChI Key

JLUPGSPHOGFEOB-WQLSENKSSA-N

SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Isomeric SMILES

CC1(O/C(=C\C(=O)N(CC2=CC=C(C=C2)F)OC)/C(=O)O1)C

Canonical SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-538158;  BMS 538158;  BMS538158;  UNII-12FDL11K9B.

Origin of Product

United States

Molecular Mechanisms of Action and Target Engagement of Bms 538158

Elucidation of Primary Molecular Targets for BMS-538158

Identifying the specific biomolecules with which a compound interacts is the initial step in defining its mechanism of action. For compounds like BMS-538158, which have been explored in the context of antiviral research and other potential therapeutic areas, potential targets include key viral or host enzymes involved in disease processes.

Methodologies for Target Validation in BMS-538158 Research

Target validation is a critical process in drug discovery that confirms the functional role of a presumed target in a disease pathway and its responsiveness to modulation by a therapeutic agent. For potential inhibitors of enzymes like integrase and reverse transcriptase, various methodologies can be employed for target validation.

Biochemical Assays: In vitro enzyme activity assays are fundamental to measure the direct effect of a compound on the purified target enzyme. For integrase, this could involve assays that measure strand transfer or 3' processing activity. For reverse transcriptase, assays measuring DNA polymerization from RNA or DNA templates are used. pnas.org

Cellular Assays: These assays assess the compound's activity in a cellular context, which is more physiologically relevant. For HIV integrase inhibitors, this includes assays measuring viral replication in cell culture, often using reporter viruses. pnas.orgnih.gov For compounds targeting L1 reverse transcriptase, cellular assays might measure the inhibition of L1 retrotransposition or the downstream effects of L1 activity. google.comgoogle.comjustia.com The PIC import assay can also be used to study the nuclear import of the viral pre-integration complex, which involves integrase. researchgate.net

Genetic Methods: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to deplete or modify the expression of the target protein in cells. If inhibiting the target with a compound phenocopies the effect of genetic depletion, it provides strong evidence for on-target activity. Dominant-negative mutants of the target protein can also be used. nih.gov

Binding Assays: Methods like SPR, BLI, or cellular thermal shift assay (CETSA) can confirm that the compound physically interacts with the target in vitro or in cells. sartorius.commdpi.com Noncovalent target pull-down assays and chemical cross-linking can also be used. nih.gov

Structural Biology: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structures of the target protein alone or in complex with the compound, revealing the precise binding site and interaction modes. scielo.brmdpi.combohrium.com

Computational Approaches: Molecular docking, molecular dynamics simulations, and QSAR modeling can complement experimental data by predicting binding modes, assessing binding affinity, and identifying key structural features for activity. scielo.brresearchgate.netacs.orgbiorxiv.org

Proteomics: Methods like mass spectrometry can be used in conjunction with pull-down assays or chemical probes to identify proteins that interact with the compound, helping to confirm the primary target and identify potential off-targets. mdpi.com

Research involving BMS-538158, particularly in the contexts where it is mentioned alongside integrase or L1 reverse transcriptase inhibitors, would likely employ a combination of these methodologies to validate its targets and elucidate its mechanism of action. nih.govsartorius.combmglabtech.comscielo.brresearchgate.netacs.orgpnas.orgnih.govresearchgate.netmdpi.comnih.govbohrium.combiorxiv.org

Cellular and Biochemical Pathway Modulation by Bms 538158

Impact on Signal Transduction Networks

Signal transduction networks are complex cascades of biochemical events initiated by extracellular signals, leading to changes in cell state and activity. reactome.orgwikipedia.org These networks involve receptors, ligands, and a series of downstream signaling proteins that ultimately impact cellular functions such as proliferation, differentiation, and survival. reactome.orgwikipedia.org While specific detailed research findings on BMS-538158's direct impact on particular signal transduction networks are limited in the provided information, the compound's potential therapeutic properties suggest an interaction with these pathways. Compounds with similar structures are often investigated for their anti-inflammatory properties, which inherently involve the modulation of signaling cascades related to immune responses and inflammation. ontosight.ai The PI3K/Akt/mTOR pathway, for instance, is a crucial signal transduction pathway involved in numerous cellular processes, including growth, proliferation, and survival, and its dysregulation is implicated in various diseases. scientificarchives.comsysmex-inostics.complos.org Inhibitors targeting this pathway have shown effects on downstream signaling through the mTOR cascade. scientificarchives.com Another significant pathway is the MAPK pathway, which interacts with the PI3K/Akt/mTOR pathway, and inhibiting one can sometimes lead to the upregulation of the other. scientificarchives.com

Regulation of Key Cellular Processes by BMS-538158

BMS-538158 has been explored for its influence on specific cellular mechanisms, particularly in the context of viral replication and age-associated conditions.

Modulation of Pathways Associated with the HIV-1 Replication Cycle

The replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1) involves a series of distinct stages, including entry, reverse transcription, integration, transcription, translation, assembly, budding, and maturation. mdpi.com Each of these stages is dependent on specific cellular and viral factors and represents potential targets for antiviral therapies. BMS-538158 has been mentioned in the context of HIV inhibition. google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.comgoogle.comoapi.intgoogleapis.comgoogle.com Specifically, it has been listed among various inhibitors, including integrase inhibitors and those targeting other stages of the viral life cycle. google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.comgoogle.comoapi.intgoogleapis.comgoogle.com While the precise pathway within the HIV-1 replication cycle modulated by BMS-538158 is not explicitly detailed in the provided snippets, its inclusion in lists of HIV inhibitors suggests an interaction with mechanisms essential for viral replication. The HIV-1 replication pathway involves complex biochemical reactions and regulatory mechanisms. mdpi.com For example, the activation of the IFN-I response triggered by cytoplasmic L1 cDNA can be antagonized by reverse transcriptase inhibitors that target L1 reverse transcriptase. google.com Treatment with such inhibitors has been shown to downregulate IFN-I activation and age-associated inflammation. google.com

Influence on Cellular Mechanisms in Age-Associated Inflammation Models

Age-associated inflammation, often referred to as "inflammaging," is a chronic, low-grade inflammatory state that is a significant risk factor for various age-related diseases. google.comtelomer.com.tr This phenomenon involves dysregulated immune responses and changes in cellular behavior. telomer.com.trnih.govnih.gov BMS-538158 has been identified as a compound of interest in the context of age-associated inflammation. google.comgoogle.com Research suggests that inhibiting certain pathways, such as those involving L1 reverse transcriptase, can prevent or reverse aspects of age-associated inflammation. google.com The activation of retrotransposons like L1, leading to the accumulation of cytoplasmic L1 cDNA, can trigger an inflammatory response. google.com Compounds that interfere with this process are being investigated for their potential in treating age-associated inflammatory disorders. google.comgoogle.com Studies in aged mice treated with reverse transcriptase inhibitors have demonstrated a downregulation of IFN-I activation and age-associated inflammation in various tissues. google.com This highlights the potential for targeting specific cellular mechanisms to influence age-related inflammatory processes.

Methodological Approaches for Pathway Elucidation

Elucidating the specific cellular and biochemical pathways modulated by a compound like BMS-538158 involves a variety of experimental and computational approaches. These methods aim to identify the molecular targets of the compound and understand the downstream effects of its interaction.

Common methods for pathway elucidation include:

In vitro cellular assays: These involve treating cell lines with the compound and observing changes in cell behavior, such as proliferation, apoptosis, and the activation or inhibition of specific proteins within signaling pathways. nih.gov Techniques like the MTT assay can be used to assess cell viability, while flow cytometry can evaluate cell cycle progression and apoptosis. nih.gov Western blotting is often employed to determine the protein content and phosphorylation status of key signaling molecules. nih.gov

Molecular techniques: These include techniques like quantitative real-time PCR to measure gene expression levels of pathway components or downstream targets. tums.ac.ir

Genomic and proteomic analyses: High-throughput techniques such as RNA sequencing and mass spectrometry can provide a broader view of how the compound affects gene and protein expression profiles, helping to identify modulated pathways.

Bioinformatics and computational modeling: Analyzing large datasets from experimental studies using bioinformatics tools and developing computational models of biological pathways can help to integrate information and predict the effects of the compound on complex cellular networks. mdpi.comnih.gov

Assays for specific pathway activity: Measuring the activity of key enzymes or transcription factors within a pathway can directly assess the compound's impact. For example, assays for PI3K or Akt activity can be used when investigating the PI3K/Akt/mTOR pathway. plos.orgplos.org

These methodological approaches, often used in combination, are essential for dissecting the complex interactions between a compound and cellular pathways, providing insights into its mechanism of action and potential therapeutic applications.

Preclinical Efficacy Studies and Model Systems for Bms 538158

In Vitro Assessment of BMS-538158's Efficacy

Cell-Based Assays for Antiviral Activity (e.g., HIV-1 infection models)

Information regarding the specific activity of BMS-538158 in cell-based antiviral assays is minimal. A patent document lists BMS-538158 among a series of inhibitors that demonstrate the ability to block the replication of HIV-1 in CEM cells. googleapis.com However, this source does not provide specific quantitative data, such as EC50 values or the results of concentration-response studies, that would be necessary to fully characterize its antiviral activity. Without further published research, a detailed assessment of its efficacy in HIV-1 infection models cannot be constructed.

Functional Assays in Cellular Models of Inflammatory Conditions

Following a thorough search of scientific databases and literature, no specific studies detailing the evaluation of BMS-538158 in functional assays using cellular models of inflammatory conditions were identified. Research into the anti-inflammatory potential of this compound may exist in proprietary databases but has not been made publicly available.

Ex Vivo Investigations of BMS-538158's Effects on Primary Cells

No published studies were found that specifically investigate the effects of BMS-538158 on primary cells ex vivo. Such studies are crucial for understanding a compound's activity in a more physiologically relevant context, but this information is not available in the public domain for BMS-538158.

Evaluation of BMS-538158 in Relevant In Vivo Preclinical Disease Models

Comprehensive in vivo data, which is critical for evaluating the therapeutic potential of a compound, appears to be unpublished for BMS-538158.

Efficacy in Animal Models of Viral Infection

There are no publicly accessible research articles or data presenting the evaluation of BMS-538158 in animal models of viral infection. Consequently, its in vivo antiviral efficacy remains uncharacterized in the scientific literature.

Efficacy in Animal Models of Inflammatory Conditions

Similarly, no data from studies assessing the efficacy of BMS-538158 in animal models of inflammatory conditions have been published in the scientific literature. Therefore, its potential as an in vivo anti-inflammatory agent is not documented.

Investigation of Resistance Mechanisms to Bms 538158

Characterization of On-Target Resistance Pathways

On-target resistance mechanisms involve alterations to the specific molecular target that the drug is designed to interact with. These alterations can reduce the drug's binding affinity or efficacy, thereby diminishing its therapeutic effect. Characterizing on-target resistance pathways typically involves identifying genetic mutations or modifications in the gene encoding the drug target. For a compound like BMS-538158, if its primary target were identified, researchers would investigate whether changes in the target protein's structure or expression levels in resistant cells or tissues contribute to reduced sensitivity. This could involve sequencing the target gene in sensitive versus resistant populations, performing functional assays to assess the interaction between the altered target and the drug, and studying the downstream signaling pathways affected by the altered target. While the provided search results discuss on-target resistance in the context of other drug classes, such as mutations in ALK for ALK inhibitors or EGFR mutations for EGFR inhibitors researchgate.netnih.govmdpi.com, specific on-target resistance pathways for BMS-538158 were not detailed.

Identification of Off-Target Mediated Resistance Mechanisms

Off-target resistance mechanisms involve alterations in cellular pathways or molecules other than the primary drug target that compensate for the drug's effect or bypass the blocked pathway. These mechanisms can be diverse and complex, often involving the activation of alternative signaling routes or the upregulation of efflux pumps that reduce intracellular drug concentration. Identifying off-target mediated resistance mechanisms can involve comprehensive molecular profiling techniques such as genomics, transcriptomics, proteomics, and metabolomics to compare sensitive and resistant cells or tissues. Bypass signaling pathways, activation of other kinases, or changes in the tumor microenvironment are examples of off-target mechanisms observed with other therapies nih.govmdpi.combms.combms.comamegroups.orgfrontiersin.orgnih.gov. While the search results highlight the importance of investigating off-target resistance researchgate.netnih.govmdpi.comamegroups.org, specific off-target mechanisms related to BMS-538158 were not provided.

Development and Application of Preclinical Resistance Models

Preclinical models are essential tools for investigating drug resistance mechanisms and evaluating strategies to overcome them before clinical trials. These models aim to replicate the development of resistance observed in patients and provide a platform for detailed molecular analysis.

In Vitro Models for Acquired Resistance

In vitro models for acquired resistance are typically established by exposing sensitive cell lines to increasing concentrations of the drug over time. This process selects for cells that develop mechanisms to survive and proliferate in the presence of the drug. The resulting resistant cell lines can then be characterized genetically and phenotypically to identify the underlying resistance mechanisms mdpi.comnih.govnih.gov. For BMS-538158, this would involve culturing relevant cell lines and gradually increasing the concentration of BMS-538158 to select for resistant populations. Analysis of these resistant cell lines could provide insights into acquired resistance pathways.

In Vivo Models for Resistance Development

In vivo models, such as xenografts or syngeneic models in mice, are used to study resistance development in a more complex tumor microenvironment mdpi.comnih.govcrownbio.comwww.gov.br. These models can involve implanting sensitive tumor cells into mice and treating them with the drug until resistance emerges. Alternatively, established resistant cell lines generated in vitro can be implanted to study their growth and characteristics in vivo. Analyzing tumors from resistant animals can reveal both cell-intrinsic and environmental factors contributing to resistance. For BMS-538158, in vivo models could involve treating tumor-bearing mice with the compound and studying the molecular changes in tumors that regrow or progress despite treatment.

Analysis of Pre-Treated Preclinical Models

Analyzing pre-treated preclinical models involves studying resistance in models that have been previously exposed to the drug or other related therapies. This can help to understand how prior treatment influences the development of resistance to subsequent therapies. This approach is particularly relevant in the context of acquired resistance, where tumors develop resistance after an initial response nih.govcrownbio.com. Studies involving pre-treated preclinical models with BMS-538158, if available, would provide valuable data on how previous exposures might shape resistance profiles. However, specific data from such analyses for BMS-538158 were not found in the provided search results.

Due to the limited specific information on BMS-538158 resistance mechanisms in the provided search results, detailed research findings and data tables directly related to this compound's resistance could not be included. The discussion above provides a general framework for how such investigations are typically conducted in pharmaceutical research.

Combination Therapeutic Strategies with Bms 538158 in Preclinical Settings

Rational Design of Multi-Compound Regimens Incorporating BMS-538158

The rational design of combination regimens incorporating BMS-538158 is primarily based on the understanding of the interplay between the IGF-1R signaling pathway and other key pathways involved in cancer. The IGF-1R pathway, upon activation, can signal through downstream effectors such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are frequently dysregulated in various cancers and play crucial roles in mediating cell survival, proliferation, and resistance to apoptosis.

Preclinical studies investigating combinations of IGF-1R inhibitors, including compounds from the same developer as BMS-538158, with inhibitors of other receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), have provided a strong rationale for such approaches. umich.eduumich.edu The rationale is often rooted in the observation that activation of the IGF-1R pathway can serve as a bypass mechanism conferring resistance to EGFR inhibition. umich.eduumich.edu Conversely, EGFR signaling can also influence the effectiveness of IGF-1R inhibition. Therefore, simultaneously targeting both IGF-1R with agents like BMS-538158 and EGFR with EGFR inhibitors aims to block these compensatory pathways and achieve a more profound anti-tumor effect.

Combinations with chemotherapy agents have also been explored, based on the premise that inhibiting IGF-1R might sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. While specific detailed data for BMS-538158 in combination with chemotherapy were not extensively available in the provided sources, the general principle of combining IGF-1R inhibition with chemotherapy has been a subject of preclinical investigation. google.com

Assessment of Synergistic and Additive Effects in Preclinical Models

Preclinical studies evaluating combination therapies involving IGF-1R inhibitors and other targeted agents have demonstrated synergistic or additive effects in various cancer models. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key goal of combination therapy development.

Research combining IGF-1R targeting agents with EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) in preclinical models, such as head and neck squamous cell carcinoma (HNSCC), has shown synergistic interactions. umich.eduumich.edu These studies often employ methods to calculate synergy scores based on cell viability or proliferation assays following treatment with single agents and combinations across a range of concentrations. While specific synergy data for BMS-538158 were not detailed in the provided snippets, the observed synergy with other IGF-1R inhibitors in combination with EGFR inhibitors suggests that similar investigations would be crucial for evaluating BMS-538158 combination regimens. umich.eduumich.edu

The assessment of synergistic and additive effects in preclinical models typically involves in vitro studies using cancer cell lines and in vivo studies using xenograft or genetically engineered mouse models. These studies aim to determine the optimal drug ratios and schedules for combinations and to provide evidence supporting the potential clinical translation of these regimens.

Mechanistic Studies of Combination Efficacy

Mechanistic studies are essential to understand how combination therapies involving BMS-538158 exert their effects and to identify biomarkers that can predict response or resistance. Given that BMS-538158 targets IGF-1R, mechanistic studies of its combinations often focus on the downstream signaling pathways.

Combining IGF-1R inhibitors with EGFR inhibitors is hypothesized to overcome resistance mediated by the crosstalk between their respective signaling pathways, particularly the PI3K/Akt/mTOR and MAPK pathways. umich.eduumich.edu Mechanistic studies in preclinical models have investigated the impact of these combinations on the activation status of key proteins in these pathways, such as the phosphorylation of Akt and ERK. By inhibiting both IGF-1R and EGFR signaling simultaneously, the combination therapy can lead to a more complete shutdown of these pro-survival and pro-proliferative pathways compared to single-agent treatment.

Furthermore, mechanistic studies may explore how combination therapies influence other cellular processes, including apoptosis, cell cycle progression, and angiogenesis. For instance, inhibiting IGF-1R in combination with other agents might enhance the induction of apoptosis or lead to cell cycle arrest, contributing to the observed synergistic anti-tumor effects. While detailed mechanistic data specifically for BMS-538158 combinations were not provided in the search results, the principles guiding these studies for other IGF-1R inhibitors would likely apply to investigations involving BMS-538158.

Understanding the molecular mechanisms underlying the efficacy of BMS-538158 in combination regimens is crucial for identifying patient populations most likely to benefit and for developing strategies to overcome potential acquired resistance that may emerge during treatment.

Advanced Drug Discovery Methodologies Applied to Bms 538158 and Its Analogues

Target Identification and Validation Approaches in Early Drug Discovery

Identifying and validating appropriate biological targets is a critical initial step in the drug discovery pipeline. nih.govdiscoveryontarget.com This process aims to pinpoint specific molecules (like proteins or nucleic acids) involved in a disease pathway that a drug can modulate to exert a therapeutic effect. nih.gov

Genomic, Proteomic, and Bioinformatic Analyses in Target Discovery

Functional Genomics and Genetic Manipulation in Target Validation

Functional genomics and genetic manipulation techniques are employed to validate the identified targets and understand their role in disease. Functional genomics aims to determine the function of genes and their products on a large scale. nih.gov Genetic manipulation, such as using techniques like CRISPR-Cas9, allows researchers to alter gene expression or introduce specific genetic variants to study the impact on cellular function and disease phenotypes. nih.govphoremost.comdokumen.pub These methods can help establish a causal link between a potential target and a disease, confirming its relevance for drug intervention. nih.gov For instance, CRISPR/Cas9 library screening can identify and validate potential drug targets by directly interfering with gene expression to assess its effect. nih.gov

High-Throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of chemical compounds for their ability to interact with a specific biological target or produce a desired biological effect. bmglabtech.comresearchgate.net HTS leverages robotics and automation to screen thousands to millions of compounds in a cost-effective manner, accelerating the identification of initial "hits" – compounds showing activity in the assay. bmglabtech.comresearchgate.net These hits serve as starting points for further optimization. bmglabtech.com The primary goal of HTS is to identify candidates that affect the target in the desired way. bmglabtech.com For example, HTS of a compound collection identified an aryl dihydropyridinone compound as a hit with moderate potency against human MGAT2, a potential therapeutic approach for metabolic disorders. nih.gov HTS has been instrumental in identifying lead compounds in various drug discovery programs. researchgate.netnih.govresearchgate.net

Structure-Based Drug Design and Ligand-Based Design Approaches

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary computational approaches used in drug discovery to design and optimize potential drug molecules. iaanalysis.comnih.gov SBDD relies on the known three-dimensional structure of the biological target (e.g., protein) to design molecules that can bind to its active site. iaanalysis.comnih.govextrapolations.com Techniques like molecular docking are used to predict how ligands bind to the target. slideshare.net LBDD, on the other hand, is used when the 3D structure of the target is unknown but information about small molecules (ligands) that bind to the target is available. iaanalysis.comnih.govextrapolations.com LBDD methods analyze the chemical properties and activity of known ligands to design new compounds with similar or improved activity. iaanalysis.comgardp.org Pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship) are common LBDD techniques. nih.govslideshare.netgardp.org Both SBDD and LBDD can be used in conjunction to tackle the complexities of drug design. extrapolations.com Structure-based drug design played a role in the discovery of BMS-986158, a potent BET inhibitor. researchgate.net

Computational and AI-Assisted Methods in BMS-538158 Research

Lead Optimization Through Advanced Medicinal Chemistry Techniques

Once initial hits are identified, medicinal chemistry techniques are applied to optimize their properties, transforming them into viable lead candidates and eventually into drug candidates. unc.eduhkd.hrevotec.com Lead optimization involves making structural modifications to the hit compounds to improve their potency, selectivity, pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and reduce potential toxicity. unc.eduhkd.hrevotec.com This iterative process involves chemical synthesis and biological testing to establish structure-activity relationships (SAR). gardp.orgevotec.com Advanced medicinal chemistry techniques, coupled with detailed research findings and biophysical profiling methods, are crucial for refining the characteristics of lead compounds. hkd.hrdrugdiscoverychemistry.com For example, lead optimization efforts focused on improving antiviral potency, broadening activity, and optimizing pharmacokinetic properties for a screening hit (BMS-858) to yield a clinical candidate (BMS-790052). researchgate.netresearchgate.net Similarly, optimization of an aryl dihydropyridinone hit led to the discovery of potent and selective MGAT2 inhibitors with improved metabolic stability. nih.gov

Future Directions and Emerging Research Avenues for Bms 538158

Unraveling Remaining Mechanistic Complexities of BMS-536924

While the primary mechanism of BMS-536924 as a dual IGF-1R/IR inhibitor is established, a complete understanding of its downstream effects and the nuances of its interactions remains an active area of research. The signaling pathways mediated by IGF-1R and IR are complex, with significant crosstalk with other receptor tyrosine kinases. nih.govnih.gov Future investigations are needed to fully elucidate how BMS-536924 modulates the intricate network of intracellular signaling, particularly in the context of different tumor microenvironments. A key question is how the compound's inhibition of both receptors contributes to its antitumor activity and potential metabolic side effects. Further studies are warranted to dissect the differential impact of inhibiting IGF-1R versus IR in various cancer types, which could inform the development of more targeted therapeutic strategies.

Exploration of Novel Preclinical Research Models and Platforms

To better predict the clinical efficacy of BMS-536924, there is a growing need to move beyond traditional two-dimensional cell cultures and xenograft models. nih.gov The development and utilization of more physiologically relevant preclinical models are crucial. This includes the use of patient-derived xenografts (PDXs), which more accurately recapitulate the heterogeneity and architecture of human tumors. nih.gov Furthermore, three-dimensional (3D) organoid and spheroid cultures offer a more realistic in vitro system to study tumor biology and drug response. nih.govnih.gov The creation of humanized mouse models, which possess a human immune system, will be instrumental in evaluating the interplay between BMS-536924 and the host immune response. nih.gov These advanced models will provide a more robust platform for assessing the compound's efficacy and for identifying predictive biomarkers.

Strategies to Mitigate and Overcome Preclinical Resistance to BMS-536924

As with many targeted therapies, the development of resistance is a significant challenge. Preclinical studies have identified several potential mechanisms of resistance to BMS-536924. One key mechanism involves the activation of alternative signaling pathways, such as the HER (human epidermal growth factor receptor) family of receptors. nih.govaacrjournals.org Research has shown that overexpression of HER receptors can confer resistance to BMS-536924. nih.gov

Strategies to overcome this resistance are a major focus of future research. A promising approach is the use of combination therapies. nih.govnih.gov Preclinical studies have demonstrated that combining BMS-536924 with inhibitors of the EGFR/HER2 pathways can result in synergistic antitumor effects. nih.govaacrjournals.org Further exploration of rational drug combinations is needed to identify synergistic interactions that can prevent or overcome resistance. reachmd.comhematologyandoncology.net Identifying biomarkers that predict which tumors are likely to develop resistance will also be critical for patient stratification in future clinical trials. nih.gov

Exploration of New Preclinical Therapeutic Applications for BMS-536924

Initial preclinical studies with BMS-536924 have shown its potential in a variety of cancers, including sarcomas and breast cancer. nih.govresearchgate.net However, emerging research is exploring its utility in other challenging malignancies. One of the most promising new applications is in the treatment of temozolomide-resistant glioma. nih.govnih.gov Glioma is a highly aggressive brain tumor with limited treatment options, and resistance to the standard chemotherapy temozolomide (B1682018) is a major clinical hurdle. nih.govnih.gov Preclinical studies have shown that BMS-536924 can effectively reduce the viability and migration of temozolomide-resistant glioma cells both in vitro and in vivo. nih.govnih.gov This suggests a potential new therapeutic strategy for this difficult-to-treat cancer. Further preclinical investigations are warranted to explore the efficacy of BMS-536924 in other resistant tumor types and in combination with other standard-of-care agents.

Integration of Advanced Technologies (e.g., Multi-Omics, Advanced In Vitro Models) in BMS-536924 Research

The integration of advanced technologies is set to revolutionize the preclinical evaluation of compounds like BMS-536924. Multi-omics approaches, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the drug's mechanism of action and its impact on tumor biology. nih.gov This can help in the identification of novel biomarkers of response and resistance. nih.gov

Advanced in vitro models, such as organ-on-a-chip and microfluidic devices, can mimic the complex tumor microenvironment with greater fidelity, allowing for more accurate prediction of in vivo responses. nih.govnih.gov These technologies can be used for high-throughput screening of drug combinations and for personalized medicine approaches, where a patient's own tumor cells can be tested against a panel of drugs to determine the most effective treatment. nih.gov The application of these cutting-edge technologies will undoubtedly accelerate the translation of preclinical findings for BMS-536924 into clinical practice.

Research Findings on BMS-536924

FindingCancer Type(s)Key OutcomeReference(s)
Inhibition of Cell Proliferation Sarcoma, NeuroblastomaDemonstrated potent antitumor activity in multiple tumor models. nih.gov
Overcoming Chemotherapy Resistance GliomaEffectively reduced viability and migration of temozolomide-resistant cells. nih.govnih.gov
Resistance Mechanism Identified Breast and Ovarian CancerUpregulation of HER receptor signaling confers resistance. nih.govaacrjournals.org
Synergistic Effect in Combination Therapy Ovarian CancerCombination with HER inhibitors showed synergistic antiproliferative activity. aacrjournals.org
Inhibition of Tumor Growth In Vivo Breast Cancer, GliomaSignificantly suppressed tumor growth in animal models. nih.govresearchgate.net

Q & A

Q. How can BMS-538158 be combined with existing therapies to overcome resistance mechanisms?

  • Methodological Answer :
  • Synergy Screening : Use Chou-Talalay combination index (CI) analysis in 96-well plates (e.g., CI < 1 indicates synergy).
  • Resistance Modeling : Induce resistance in vitro via chronic sublethal dosing, then perform RNA-seq to identify compensatory pathways.
  • In Vivo Co-Dosing : Test efficacy in PDX models with standard-of-care agents (e.g., cisplatin) and monitor toxicity via serum ALT/CRE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-538158
Reactant of Route 2
Reactant of Route 2
BMS-538158

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.